2-Fluoro-4-(4-formylphenyl)phenol
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Overview
Description
2-Fluoro-4-(4-formylphenyl)phenol is an organic compound with the molecular formula C13H9FO2. This compound is characterized by the presence of a fluorine atom, a formyl group, and a phenolic hydroxyl group attached to a biphenyl structure. It is a versatile compound used in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-4-(4-formylphenyl)phenol can be achieved through several methods. One common approach involves the ipso-hydroxylation of arylboronic acids. This method utilizes aqueous hydrogen peroxide as the oxidant and H2O2/HBr as the reagent under mild and convenient conditions . Another method involves the use of 4-formylphenylboronic acid as a starting material, which undergoes a series of reactions including acetalization, Grignard formation, and reaction with tri-n-butyl borate .
Industrial Production Methods
Industrial production of this compound typically involves scalable and green synthesis methods. These methods focus on minimizing the use of toxic reagents and harsh reaction conditions, making the process more environmentally friendly and cost-effective .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-4-(4-formylphenyl)phenol undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to a hydroxyl group.
Substitution: The fluorine atom can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: 2-Fluoro-4-(4-carboxyphenyl)phenol.
Reduction: 2-Fluoro-4-(4-hydroxyphenyl)phenol.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
2-Fluoro-4-(4-formylphenyl)phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of polymers, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of 2-Fluoro-4-(4-formylphenyl)phenol involves its interaction with various molecular targets and pathways. The phenolic hydroxyl group can form hydrogen bonds with biological molecules, while the formyl group can undergo nucleophilic addition reactions. The fluorine atom can influence the compound’s reactivity and stability by altering the electronic properties of the molecule .
Comparison with Similar Compounds
Similar Compounds
2-Fluorophenol: Similar structure but lacks the formyl group.
4-Formylphenylboronic acid: Contains a formyl group but lacks the fluorine atom and phenolic hydroxyl group.
Uniqueness
2-Fluoro-4-(4-formylphenyl)phenol is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of both a fluorine atom and a formyl group makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry .
Properties
IUPAC Name |
4-(3-fluoro-4-hydroxyphenyl)benzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FO2/c14-12-7-11(5-6-13(12)16)10-3-1-9(8-15)2-4-10/h1-8,16H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKOCYLXXYSQPRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)C2=CC(=C(C=C2)O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30684115 |
Source
|
Record name | 3'-Fluoro-4'-hydroxy[1,1'-biphenyl]-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30684115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1203988-32-2 |
Source
|
Record name | 3'-Fluoro-4'-hydroxy[1,1'-biphenyl]-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30684115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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